2-OXO-2-{[4-(2-THIENYL)-1,3-THIAZOL-2-YL]AMINO}ETHYL 2,3-DI(2-FURYL)-6-QUINOXALINECARBOXYLATE
Overview
Description
2-OXO-2-{[4-(2-THIENYL)-1,3-THIAZOL-2-YL]AMINO}ETHYL 2,3-DI(2-FURYL)-6-QUINOXALINECARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including thienyl, thiazolyl, furyl, and quinoxaline moieties. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-{[4-(2-THIENYL)-1,3-THIAZOL-2-YL]AMINO}ETHYL 2,3-DI(2-FURYL)-6-QUINOXALINECARBOXYLATE typically involves multi-step organic synthesis. The process begins with the preparation of the individual building blocks, such as the thienyl, thiazolyl, furyl, and quinoxaline derivatives. These building blocks are then coupled through various organic reactions, including condensation, cyclization, and substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2-OXO-2-{[4-(2-THIENYL)-1,3-THIAZOL-2-YL]AMINO}ETHYL 2,3-DI(2-FURYL)-6-QUINOXALINECARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thienyl and quinoxaline moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule, potentially altering its biological or electronic properties.
Scientific Research Applications
2-OXO-2-{[4-(2-THIENYL)-1,3-THIAZOL-2-YL]AMINO}ETHYL 2,3-DI(2-FURYL)-6-QUINOXALINECARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of advanced materials, such as organic semiconductors, and in the fabrication of electronic devices.
Mechanism of Action
The mechanism of action of 2-OXO-2-{[4-(2-THIENYL)-1,3-THIAZOL-2-YL]AMINO}ETHYL 2,3-DI(2-FURYL)-6-QUINOXALINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienyl, thiazolyl, furyl, and quinoxaline derivatives, such as:
- 2-OXO-2-{[4-(2-THIENYL)-1,3-THIAZOL-2-YL]AMINO}ETHYL 2,3-DI(2-FURYL)-6-QUINOXALINECARBOXYLATE analogs with different substituents on the thienyl or quinoxaline rings.
- Compounds with similar structural motifs but different functional groups, such as thiazole or quinoxaline derivatives with different side chains.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique electronic and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
IUPAC Name |
[2-oxo-2-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]ethyl] 2,3-bis(furan-2-yl)quinoxaline-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16N4O5S2/c31-22(30-26-29-18(14-37-26)21-6-3-11-36-21)13-35-25(32)15-7-8-16-17(12-15)28-24(20-5-2-10-34-20)23(27-16)19-4-1-9-33-19/h1-12,14H,13H2,(H,29,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCUVKHBWNULKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(C=C(C=C3)C(=O)OCC(=O)NC4=NC(=CS4)C5=CC=CS5)N=C2C6=CC=CO6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16N4O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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